2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Description
2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzofuran ring system, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and a nitro group further enhances its chemical reactivity and potential utility in various scientific fields.
Properties
IUPAC Name |
2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O4/c22-13-6-7-15(17(23)8-13)21(26)24-18-9-14(25(27)28)10-20-16(18)11-19(29-20)12-4-2-1-3-5-12/h1-11H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIJSOPKCPHKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3O2)[N+](=O)[O-])NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Fluorination: The fluorine atoms are introduced via a halogen exchange reaction, often using a fluorinating agent such as potassium fluoride.
Amidation: The final step involves the formation of the benzamide by reacting the benzofuran derivative with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination steps, as well as advanced purification techniques like simulated moving-bed chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of methoxy-substituted derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1-nitrobenzene: Shares the difluoro and nitro functionalities but lacks the benzofuran ring.
2,4-Difluorobenzonitrile: Contains the difluoro groups but has a nitrile instead of a nitro group.
4-Hydroxy-2-quinolones: Similar in terms of heterocyclic structure but differ in functional groups and biological activities.
Uniqueness
2,4-Difluoro-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is unique due to its combination of a benzofuran ring with difluoro and nitro functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
